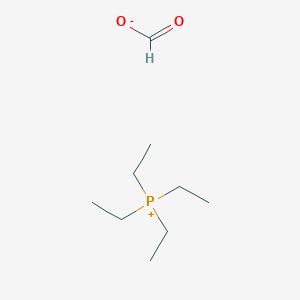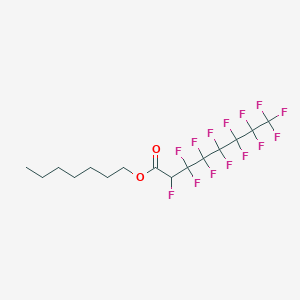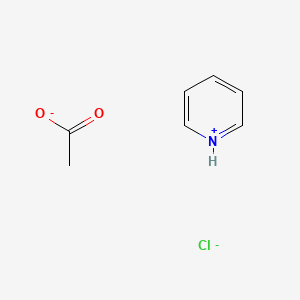
Pyridin-1-ium;acetate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-1-ium;acetate;chloride is a compound that belongs to the class of pyridinium salts. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . This compound is known for its unique properties and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridin-1-ium;acetate;chloride can be synthesized through the reaction of pyridine with acetic acid and hydrochloric acid. The reaction typically involves the following steps:
Formation of Pyridinium Ion: Pyridine reacts with hydrochloric acid to form the pyridinium ion.
Acetate Addition: Acetic acid is then added to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Reactors: Using batch reactors to control the reaction time and temperature.
Purification: Employing purification techniques such as crystallization and filtration to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-1-ium;acetate;chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents.
Substitution: Undergoes substitution reactions where the acetate or chloride ions are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide, while substitution with alkyl halides may produce N-alkylpyridinium salts .
Wissenschaftliche Forschungsanwendungen
Pyridin-1-ium;acetate;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of pyridin-1-ium;acetate;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular membranes and proteins, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium Chloride: Similar in structure but lacks the acetate group.
N-Alkylpyridinium Salts: Contains alkyl groups instead of acetate.
Pyridinium Ylides: Contains a ylide functional group
Uniqueness
Pyridin-1-ium;acetate;chloride is unique due to its combination of pyridinium, acetate, and chloride ions, which confer specific chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
113742-71-5 |
|---|---|
Molekularformel |
C7H9ClNO2- |
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
pyridin-1-ium;acetate;chloride |
InChI |
InChI=1S/C5H5N.C2H4O2.ClH/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;1H3,(H,3,4);1H/p-1 |
InChI-Schlüssel |
CUEBGYSKAWLSBE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].C1=CC=[NH+]C=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


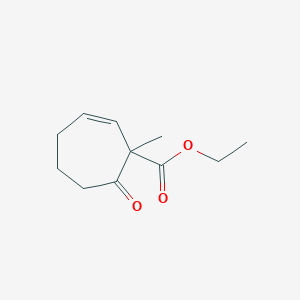
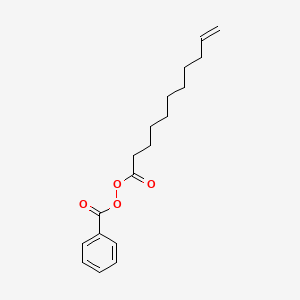

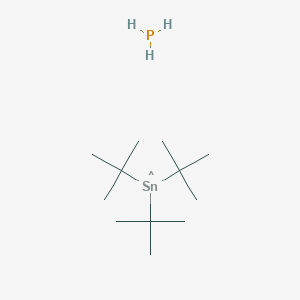
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
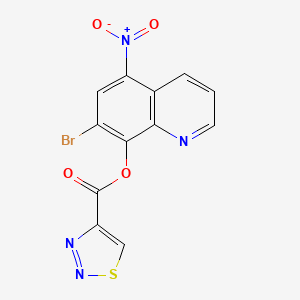

![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)



